Bodipy

Description

Properties

IUPAC Name |

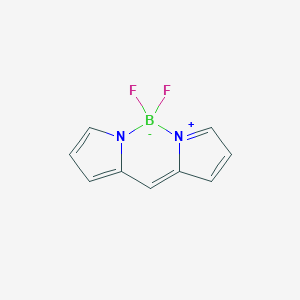

2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHHEAYOTAJBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Core Chemical Properties of BODIPY Dyes for Researchers, Scientists, and Drug Development Professionals

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores that have garnered significant attention in various scientific fields, including biomedical imaging, diagnostics, and drug delivery. Their exceptional photophysical properties, coupled with their chemical stability and tunable characteristics, make them powerful tools for researchers. This technical guide provides an in-depth overview of the core chemical properties of this compound dyes, methodologies for their use, and visualizations to aid in understanding their structure and applications.

Core Chemical Structure and Properties

The fundamental structure of this compound dyes is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.[][] This rigid, planar structure is responsible for many of their desirable fluorescent properties. The IUPAC numbering system for the this compound core is essential for understanding the positions available for chemical modification.

Key chemical properties of the this compound core include:

-

High Molar Extinction Coefficients: this compound dyes exhibit strong absorption of light, typically in the range of 80,000 M⁻¹cm⁻¹ or higher.[3][4] This property contributes to their exceptional brightness.

-

High Fluorescence Quantum Yields: Many this compound dyes have quantum yields approaching 1.0, meaning they are highly efficient at converting absorbed light into emitted fluorescence.[3][] This high efficiency is often maintained even in aqueous environments.[]

-

Narrow Absorption and Emission Spectra: The rigid structure of the this compound core results in sharp, well-defined absorption and emission peaks.[3][] This characteristic is advantageous for multiplexing applications, as it minimizes spectral overlap between different fluorophores.

-

Small Stokes Shifts: this compound dyes are known for their relatively small Stokes shifts, which is the difference between the maximum absorption and emission wavelengths.[]

-

Environmental Insensitivity: The fluorescence of many this compound dyes is largely unaffected by the polarity of the solvent or changes in pH.[4]

-

Excellent Photostability: Compared to other common fluorophores like fluorescein, this compound dyes are significantly more resistant to photobleaching, allowing for longer imaging times.[]

-

Chemical Stability: The this compound core is robust and can withstand a variety of chemical conditions, making it suitable for a wide range of labeling and conjugation chemistries.[]

Photophysical Properties of Common this compound Dyes

The spectral properties of this compound dyes can be tuned across the visible and near-infrared regions by chemical modification of the core structure. The following table summarizes the key photophysical properties of several common this compound derivatives.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Solvent |

| Unsubstituted this compound | 503 | 512 | - | ~1.0 | - |

| This compound FL | 503 | 512 | >80,000 | 0.9 | Methanol |

| This compound 493/503 | 493 | 503 | - | - | - |

| This compound R6G | 528 | 547 | - | 0.9 | Methanol |

| This compound TMR | 543-544 | 569-570 | 55,000 | 0.64 | - |

| This compound TR | 585-592 | 618-620 | - | - | - |

| This compound 630/650 | 625 | 642 | - | - | - |

| This compound 650/665 | 650 | 665 | - | 0.46 | pH 7 buffer |

Note: The exact photophysical properties can vary depending on the specific chemical structure, solvent, and measurement conditions. It is always recommended to consult the product datasheet for the most accurate information.

Chemical Modification and Functionalization

One of the most powerful features of this compound dyes is the ability to chemically modify their core structure to fine-tune their properties or to conjugate them to other molecules. The primary sites for modification are the 1, 3, 5, and 7 (β-pyrrolic) positions, the 2 and 6 (α-pyrrolic) positions, and the 8 (meso) position.[7]

Functionalization at these positions can:

-

Shift Absorption and Emission Wavelengths: Introducing electron-donating or electron-withdrawing groups, or extending the π-conjugated system, can significantly red-shift the absorption and emission spectra into the far-red and near-infrared regions.[] This is particularly useful for in vivo imaging applications to minimize tissue autofluorescence.

-

Modulate Quantum Yield: Substituents can either enhance or quench fluorescence. For example, halogenation can increase intersystem crossing, leading to the generation of singlet oxygen, a property exploited in photodynamic therapy.[]

-

Introduce Reactive Groups for Bioconjugation: Carboxylic acids, amines, NHS esters, and other reactive handles can be introduced to allow for the covalent attachment of this compound dyes to proteins, antibodies, nucleic acids, and other biomolecules.[][]

Experimental Protocols

General Synthesis of a meso-Aryl this compound Dye

This protocol describes a common one-pot synthesis method.

Materials:

-

Aryl aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (oxidizing agent)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (base)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: Dissolve 2,4-dimethylpyrrole (2 equivalents) and the aryl aldehyde (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the formation of the dipyrromethane intermediate by Thin Layer Chromatography (TLC).[9]

-

Oxidation: Once the condensation is complete, add the oxidizing agent (DDQ or p-chloranil, ~1.1 equivalents) to the reaction mixture and stir for 1-2 hours. The color of the solution will change, indicating the formation of the dipyrromethene.[9][10]

-

Complexation: Add the base (TEA or DIPEA, 5-10 equivalents) to the reaction mixture, followed by the slow addition of BF₃·OEt₂ (5-10 equivalents). Stir the reaction at room temperature for another 2-4 hours.[9][10]

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound dye.[10]

General Protocol for Staining Lipid Droplets in Live Cells with this compound 493/503

Materials:

-

This compound 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%).[]

-

Preparation of Staining Solution: Prepare a working solution of this compound 493/503 at a final concentration of 1-2 µM in pre-warmed cell culture medium or PBS.[11] First, dilute the stock solution in a small volume of medium before adding it to the final volume to prevent precipitation.

-

Staining: Remove the existing cell culture medium and wash the cells once with warm PBS. Add the this compound 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][11]

-

Washing: Remove the staining solution and gently wash the cells two to three times with warm PBS to remove any unbound dye.[]

-

Imaging: Add fresh pre-warmed cell culture medium or PBS to the cells. Image the stained cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~490 nm, emission ~515 nm).[]

Signaling Pathways and Applications in Drug Development

This compound dyes are not typically involved in endogenous signaling pathways but are invaluable tools for visualizing and tracking them. Their applications in drug development are extensive:

-

High-Throughput Screening: The bright and stable fluorescence of this compound dyes makes them ideal for developing robust assays for high-throughput screening of drug candidates.

-

Drug Delivery and Release: this compound dyes can be conjugated to drugs or drug carriers to monitor their uptake, intracellular trafficking, and release.[] The change in the fluorescence properties of some this compound derivatives upon release can provide a real-time readout of drug delivery.

-

Target Engagement Studies: By labeling a drug molecule with a this compound dye, it is possible to visualize its interaction with its cellular target, providing insights into its mechanism of action.

-

Photodynamic Therapy (PDT): As mentioned, halogenated this compound dyes can be designed to generate reactive oxygen species upon light activation, leading to localized cell death. This makes them promising candidates for photosensitizers in PDT for cancer treatment.[12]

References

- 3. lifetein.com [lifetein.com]

- 4. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. benchchem.com [benchchem.com]

- 11. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to BODIPY Dye Synthesis and Functionalization Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes have emerged as a prominent class of fluorescent molecules with extensive applications in biomedical research and drug development.[1][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability, make them ideal candidates for fluorescent labeling, bioimaging, and sensing applications.[3][4] Furthermore, the versatile and tunable nature of the this compound core allows for strategic functionalization, enabling the development of sophisticated probes for targeted drug delivery and therapeutic applications.[2][5] This guide provides a comprehensive overview of the synthesis and functionalization of the this compound core, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in this dynamic field.

Core Synthesis of this compound Dyes

The synthesis of the this compound core typically involves the condensation of two pyrrole (B145914) units with an aldehyde or an acyl chloride, followed by complexation with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂).[][7]

Synthesis from Pyrroles and Aldehydes

A widely employed method for synthesizing meso-substituted this compound dyes involves the acid-catalyzed condensation of a pyrrole derivative with an aldehyde.[2][8] This is followed by oxidation and subsequent complexation with BF₃·OEt₂.

Caption: General workflow for the synthesis of meso-substituted this compound dyes from pyrroles and aldehydes.

Synthesis from Pyrroles and Acyl Chlorides

An alternative and often higher-yielding route involves the reaction of a pyrrole with an acyl chloride.[9][10] This method is particularly useful for the synthesis of this compound dyes with non-aromatic meso-substituents.

Caption: General workflow for the synthesis of this compound dyes from pyrroles and acyl chlorides.

Functionalization Strategies of the this compound Core

The true power of this compound dyes lies in the ability to functionalize the core at various positions, thereby fine-tuning their photophysical and chemical properties. The primary sites for functionalization are the meso (8-), α (3,5-), and β (2,6-) positions, as well as the boron center.[11][12]

Caption: Key positions for functionalization on the this compound core and common strategies.

Halogenation and Palladium-Catalyzed Cross-Coupling

Halogenation of the this compound core, typically at the β-positions, provides a versatile handle for further modification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[12][13] This allows for the introduction of a wide variety of aryl and alkynyl substituents to extend the π-conjugation and red-shift the absorption and emission spectra.

Caption: Workflow for Suzuki-Miyaura cross-coupling on a halogenated this compound core.

Knoevenagel Condensation

The methyl groups at the α-positions (3 and 5) of the this compound core are sufficiently acidic to undergo Knoevenagel condensation with aldehydes.[3][7] This reaction is a powerful tool for extending the π-system of the dye, leading to significant bathochromic shifts in the absorption and emission spectra, often into the near-infrared (NIR) region.[14]

Quantitative Data Summary

The following tables summarize the photophysical properties of representative this compound dyes synthesized via different methods.

Table 1: Photophysical Properties of this compound Dyes from Pyrrole and Acyl Chloride Synthesis

| Compound | R-Group on Acyl Chloride | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 1 | CH₃ | 45 | 503 | 512 | 0.95 |

| 2 | C₆H₅ | 52 | 525 | 545 | 0.88 |

| 3 | 4-NO₂-C₆H₄ | 38 | 530 | 550 | 0.15 |

Data extracted from various sources and representative examples.

Table 2: Photophysical Properties of this compound Dyes Functionalized via Knoevenagel Condensation

| Starting this compound | Aldehyde | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 1,3,5,7-tetramethyl-BODIPY | Benzaldehyde | 65 | 560 | 580 | 0.75 |

| 1,3,5,7-tetramethyl-BODIPY | 4-(Dimethylamino)benzaldehyde | 72 | 650 | 670 | 0.40 |

| 1,3,5,7-tetramethyl-BODIPY | 2,4-Dinitrobenzaldehyde | 55 | 555 | 575 | 0.05 |

Data extracted from various sources and representative examples.

Table 3: Photophysical Properties of this compound Dyes Functionalized via Suzuki-Miyaura Coupling

| Starting this compound | Arylboronic Acid | Yield (%) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 2,6-Dibromo-BODIPY | Phenylboronic acid | 85 | 535 | 555 | 0.80 |

| 2,6-Dibromo-BODIPY | 4-Methoxyphenylboronic acid | 88 | 540 | 560 | 0.85 |

| 2,6-Dibromo-BODIPY | 2-Thienylboronic acid | 75 | 550 | 570 | 0.70 |

Data extracted from various sources and representative examples.

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound Dyes from Pyrrole and Acyl Chloride

-

To a solution of 2,4-dimethylpyrrole (B27635) (2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add the corresponding acyl chloride (1 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and add triethylamine (B128534) (TEA) (4 equivalents) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (4 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound dye.[1]

General Procedure for Knoevenagel Condensation on a Methyl-Substituted this compound

-

Dissolve the methyl-substituted this compound (1 equivalent) and the desired aromatic aldehyde (1.2-2 equivalents) in a mixture of toluene (B28343) and piperidine.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the styryl-BODIPY derivative.[3][11]

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated this compound

-

To a degassed mixture of the halogenated this compound (1 equivalent), the corresponding arylboronic acid (2.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF), add an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound dye.[15][16]

Conclusion

The synthesis and functionalization of this compound dyes offer a vast chemical space for the development of advanced fluorescent probes. The synthetic routes are generally robust and adaptable, allowing for the creation of a diverse library of dyes with tailored properties. The functionalization strategies, particularly palladium-catalyzed cross-coupling and Knoevenagel condensation, provide powerful tools to modulate the photophysical characteristics of the this compound core, enabling applications that span from fundamental biological imaging to targeted drug delivery and therapy. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this compound chemistry.

References

- 1. rsc.org [rsc.org]

- 2. Expeditious, mechanochemical synthesis of this compound dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Photochemical Properties and Stability of this compound Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Expeditious, mechanochemical synthesis of this compound dyes [beilstein-journals.org]

- 9. Microwave-assisted direct synthesis of this compound dyes and derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. One-pot efficient synthesis of pyrrolylthis compound dyes from pyrrole and acyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, structure and spectroscopic properties of this compound dyes incorporating the pentafluorosulfanylphenyl group - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ00633F [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Photostability and Quantum Yield of BODIPY Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY (boron-dipyrromethene) dyes have emerged as a powerful class of fluorophores with widespread applications in biomedical research, diagnostics, and drug development.[1][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and robust photostability, make them ideal candidates for a variety of sensitive and demanding applications, from live-cell imaging to photodynamic therapy.[3][4][5] This technical guide provides a comprehensive overview of the photostability and quantum yield of different this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the selection and application of these versatile dyes.

The core structure of this compound consists of a dipyrromethene ligand complexed with a BF₂ unit. This rigid, planar structure is responsible for its characteristic sharp absorption and emission peaks and high fluorescence efficiency.[] Furthermore, the this compound core is amenable to a wide range of chemical modifications at the meso-, 2,6-, and 3,5-positions, as well as on the boron center. These modifications allow for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability, to suit specific applications.[][]

Data Presentation: Photophysical Properties of this compound Derivatives

The following tables summarize the fluorescence quantum yield (ΦF) and photostability data for a selection of this compound derivatives from the literature. It is important to note that these values are highly dependent on the solvent and the specific experimental conditions under which they were measured.

Table 1: Fluorescence Quantum Yield (ΦF) of Various this compound Derivatives

| This compound Derivative | Substituent(s) | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

| This compound FL | Unsubstituted (at core) | Methanol | 0.90 | [8][9] |

| meso-carboxy this compound | meso-COOH | Methanol | 0.85 | [2] |

| 2,6-diiodo-BODIPY | 2,6-diiodo | Various | < 0.02 | [4] |

| meso-(4-pyridyl)-BODIPY | meso-4-pyridyl | Methanol | 0.38 | [10] |

| meso-(3-pyridyl)-BODIPY | meso-3-pyridyl | Methanol | 0.43 | [10] |

| meso-(2-pyridyl)-BODIPY | meso-2-pyridyl | Methanol | 0.04 | [10] |

| 2,6-dichloro-meso-(4-pyridyl)-BODIPY | 2,6-dichloro, meso-4-pyridyl | Methanol | 0.81 | [10] |

| 2,6-dichloro-meso-(3-pyridyl)-BODIPY | 2,6-dichloro, meso-3-pyridyl | Methanol | 0.86 | [10] |

| 2,6-dichloro-meso-(2-pyridyl)-BODIPY | 2,6-dichloro, meso-2-pyridyl | Methanol | 0.16 | [10] |

| This compound-Thioterpenoid Conjugate | meso-(CH₂)₃-CO-S-Terpene | Toluene | ~1.00 | [11] |

| This compound-Thioterpenoid Conjugate | meso-(CH₂)₃-CO-S-Terpene | DMSO | 0.75 | [11] |

| This compound-Benzimidazole | 2-benzimidazole | Acetonitrile | 0.031 | [12] |

| This compound-Glycopolymer | Polymer with galactose | Water | 0.52 | [3] |

Table 2: Photostability of Selected this compound Derivatives

| This compound Derivative | Substituent(s) | Solvent | Photostability Metric (t1/2 in minutes) | Reference |

| meso-unsubstituted this compound | None | Cyclohexane | 120 | [11] |

| meso-unsubstituted this compound | None | Toluene | 140 | [11] |

| meso-unsubstituted this compound | None | 1-Octanol | 100 | [11] |

| meso-unsubstituted this compound | None | DMSO | 80 | [11] |

| meso-ester this compound | meso-(CH₂)₃-COOEt | Cyclohexane | 240 | [11] |

| meso-ester this compound | meso-(CH₂)₃-COOEt | Toluene | 260 | [11] |

| meso-ester this compound | meso-(CH₂)₃-COOEt | 1-Octanol | 200 | [11] |

| meso-ester this compound | meso-(CH₂)₃-COOEt | DMSO | 150 | [11] |

| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | Cyclohexane | 250 | [11] |

| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | Toluene | 270 | [11] |

| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | 1-Octanol | 210 | [11] |

| meso-thioterpenoid this compound | meso-(CH₂)₃-CO-S-Terpene | DMSO | 160 | [11] |

Experimental Protocols

Accurate determination of fluorescence quantum yield and photostability is crucial for the reliable application of fluorescent probes. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (this compound derivative)

-

Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95[12])

-

Solvent (spectroscopic grade)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (F).

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits for the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (ηsample² / ηstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[4]

-

-

Measurement of Photostability (Photobleaching Half-life)

Photostability can be quantified by measuring the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[11]

Materials:

-

Fluorescence microscope or a spectrofluorometer with a time-scan mode.

-

Light source (e.g., laser or mercury lamp).

-

Solution of the this compound derivative in the desired solvent.

-

Microscope slide and coverslip or a cuvette.

Procedure:

-

Sample Preparation: Prepare a solution of the this compound derivative. For microscopy, a small volume is placed on a slide and covered with a coverslip. For spectrofluorometry, the solution is placed in a cuvette.

-

Initial Fluorescence Measurement: Measure the initial fluorescence intensity (I₀) of the sample.

-

Continuous Illumination: Expose the sample to continuous and constant illumination from the light source.

-

Time-course Measurement: Record the fluorescence intensity (I) at regular time intervals until it has significantly decreased.

-

Data Analysis:

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity is 0.5.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Water-soluble this compound-conjugated glycopolymers as fluorescent probes for live cell imaging - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Photochemical Properties and Stability of this compound Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, photophysical properties and solvatochromism of meso-substituted tetramethyl this compound dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantum Yield [this compound FL] | AAT Bioquest [aatbio.com]

- 9. This compound | AAT Bioquest [aatbio.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Influence of the BODIPY Core Structure on its Fluorescence Properties: A Technical Guide

An in-depth technical guide on the influence of the BODIPY core structure on its fluorescence, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (boron-dipyrromethene) dyes are a class of fluorescent molecules that have garnered significant attention in various scientific fields, including bioimaging, sensing, and materials science. Their popularity stems from their exceptional photophysical properties, such as high fluorescence quantum yields, sharp emission spectra, and good photostability. The fluorescence characteristics of this compound dyes are intricately linked to their molecular structure, and even subtle modifications to the core can lead to dramatic changes in their optical properties. This guide provides a detailed exploration of how the this compound core structure influences its fluorescence, offering insights for the rational design of novel fluorescent probes and materials.

1. The Fundamental this compound Core Structure

The basic this compound core consists of a dipyrromethene ligand complexed with a difluoroboron moiety. This rigid, planar structure is responsible for the characteristic sharp absorption and emission bands of this compound dyes. The core can be systematically modified at various positions, primarily at the 1, 2, 3, 5, 6, 7, and 8 positions, as well as at the boron center. These modifications provide a powerful toolkit for tuning the dye's fluorescence properties.

2. Influence of Substituents on the Pyrrole (B145914) Rings

The electronic nature of the substituents on the pyrrole rings plays a crucial role in modulating the fluorescence of this compound dyes.

-

Electron-Donating Groups (EDGs): The introduction of electron-donating groups (e.g., alkyl, alkoxy) at the 2, 6, 3, and 5 positions generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.

-

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups (e.g., cyano, nitro, carbonyl) typically results in a hypsochromic (blue) shift. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can also lead to a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways.

-

Extended Conjugation: Extending the π-conjugation of the this compound core, for instance, by introducing styryl or other conjugated groups at the 3 and 5 positions, is a highly effective strategy for achieving significant red shifts in the absorption and emission wavelengths. This approach has been widely used to develop near-infrared (NIR) emitting this compound dyes.

The following diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the energy levels of the this compound core.

Caption: Effect of substituents on this compound energy levels.

3. Influence of Modifications at the Meso-Position (Position 8)

The meso-position (position 8) is another critical site for tuning the fluorescence of this compound dyes.

-

Steric Hindrance: Introducing bulky substituents at the meso-position can lead to a decrease in the fluorescence quantum yield due to increased vibrational relaxation. However, it can also be used to control intermolecular interactions and prevent aggregation-caused quenching (ACQ).

-

Functionalization: The meso-position is a common site for attaching functional groups for sensing applications or for conjugation to biomolecules. The electronic properties of these attached moieties can influence the fluorescence of the this compound core.

4. The Role of the Boron Center

While the difluoroboron moiety is a hallmark of the this compound scaffold, modifications at this position can also impact the fluorescence. Replacing the fluorine atoms with other groups (e.g., alkoxy, cyano) can alter the electron density around the boron atom and, consequently, the photophysical properties of the dye. However, such modifications can sometimes lead to decreased stability of the dye.

Data Presentation: Structure-Fluorescence Relationships

The following table summarizes the effects of various structural modifications on the key fluorescence properties of this compound dyes.

| Modification | Position(s) | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Effect on Quantum Yield (Φ_f) | Reference Example |

| Alkyl Substitution | 2, 6 | Minor Red Shift | Minor Red Shift | Generally High | PM546 |

| Alkoxy Substitution | 2, 6 | Red Shift | Red Shift | High | - |

| Styryl Substitution | 3, 5 | Significant Red Shift | Significant Red Shift | Variable, can decrease | - |

| Cyano Substitution | 3, 5 | Blue Shift | Blue Shift | Generally Decreased | - |

| Phenyl Substitution | 8 (meso) | Minor Red Shift | Minor Red Shift | Can Decrease due to rotation | - |

| Annulation | 2,3 and 5,6 | Significant Red Shift | Significant Red Shift | High | - |

Experimental Protocols

1. Measurement of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized standard.

-

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and its absorbance at the excitation wavelength to those of a standard with a known quantum yield.

-

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where: Φ is the quantum yield I is the integrated fluorescence intensity A is the absorbance at the excitation wavelength n is the refractive index of the solvent The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Workflow Diagram:

Caption: Workflow for quantum yield measurement.

2. Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

-

Principle: The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the detection of the emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is constructed, which represents the decay of the fluorescence intensity over time.

-

Procedure:

-

Prepare a dilute solution of the sample.

-

Use a pulsed light source (e.g., a laser diode or a Ti:sapphire laser) to excite the sample.

-

Detect the emitted photons using a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Use TCSPC electronics to measure and histogram the time delays between the excitation pulses and the detected photons.

-

Fit the resulting decay curve to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

-

-

Signaling Pathway Diagram:

Caption: TCSPC experimental setup for lifetime measurement.

The this compound core structure offers a versatile platform for the development of fluorescent probes with tailored properties. A thorough understanding of the structure-property relationships is paramount for the rational design of new dyes with desired absorption and emission characteristics, high quantum yields, and appropriate photostability for specific applications. By systematically modifying the this compound core at its various positions, researchers can fine-tune the fluorescence output, enabling advancements in fields ranging from biological imaging to advanced materials. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of these novel fluorescent molecules.

BODIPY Derivatives for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular biology, the ability to visualize and track molecular processes within living cells is paramount. Fluorescent probes have become indispensable tools for these applications, and among them, BODIPY (boron-dipyrromethene) derivatives have emerged as a particularly powerful and versatile class of fluorophores.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission spectra, and remarkable photostability, make them ideal for a wide range of live-cell imaging applications.[3][4][] This technical guide provides a comprehensive overview of this compound derivatives, including their core properties, quantitative data for various analogues, detailed experimental protocols, and their application in visualizing key cellular signaling pathways.

Core Properties and Advantages of this compound Dyes

This compound dyes possess a unique set of characteristics that set them apart from traditional fluorophores like fluorescein (B123965) and rhodamine.[4]

-

High Fluorescence Quantum Yield: Many this compound derivatives exhibit quantum yields approaching 1.0, even in aqueous environments, resulting in exceptionally bright fluorescent signals.[6][7]

-

Narrow Absorption and Emission Spectra: Their sharp spectral peaks minimize crosstalk between different fluorescent channels, making them well-suited for multicolor imaging.[]

-

High Molar Extinction Coefficients: this compound dyes absorb light very efficiently, contributing to their brightness.[7]

-

Photostability: They are significantly more resistant to photobleaching than many other dyes, enabling long-term imaging experiments with minimal signal degradation.[8]

-

Environmental Insensitivity: The fluorescence of many this compound derivatives is largely unaffected by solvent polarity and pH, providing more stable and reliable measurements in the complex cellular environment.[6]

-

Structural Versatility: The this compound core can be readily modified with various functional groups to tune its spectral properties and to target specific cellular organelles or biomolecules.[] This allows for the development of probes for a wide array of applications, from imaging lipid droplets and mitochondria to sensing ions and reactive oxygen species.[4][]

Quantitative Data of Common this compound Derivatives

The selection of an appropriate this compound derivative is critical for successful live-cell imaging. The following table summarizes the key photophysical properties of several commonly used this compound dyes to facilitate this selection process.

| This compound Derivative | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Primary Applications |

| This compound FL | ~503 | ~512 | >80,000 | ~0.9-1.0 | ~5.7-7.2 | General labeling, substitute for fluorescein[6][7][10] |

| This compound 493/503 | 493 | 503 | ~84,000 | ~0.8 | - | Staining neutral lipid droplets[11] |

| This compound R6G | ~528 | ~547 | ~90,000 | ~0.9 | - | General labeling, substitute for rhodamine 6G |

| This compound TMR | ~544 | ~570 | ~70,000 | ~0.4 | - | General labeling, substitute for tetramethylrhodamine |

| This compound TR | ~588 | ~616 | ~100,000 | ~0.6 | - | General labeling, substitute for Texas Red |

| This compound 630/650 | ~625 | ~640 | ~100,000 | ~0.9 | ~3.9-4.4 | Far-red imaging |

| This compound 650/665 | ~650 | ~665 | ~100,000 | ~0.7 | - | Far-red imaging |

| C11-BODIPY 581/591 | ~581 | ~591 | - | - | - | Lipid peroxidation sensor[] |

| This compound-C12 | ~503 | ~512 | - | - | - | Fatty acid uptake and metabolism studies[12] |

Experimental Protocols for Live-Cell Imaging

The following sections provide detailed methodologies for the use of this compound derivatives in live-cell imaging.

General Protocol for Staining Live Cells

This protocol can be adapted for various adherent cell lines and different this compound derivatives.

Materials:

-

This compound dye stock solution (typically 1-5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging solution (e.g., HBSS or phenol (B47542) red-free medium)

-

Coverslips or imaging-bottom dishes

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on coverslips or imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.[13]

-

Preparation of Staining Solution: On the day of the experiment, prepare the this compound working solution by diluting the stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically 0.1-5 µM).[]

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with PBS or live-cell imaging solution to remove excess dye and reduce background fluorescence.[]

-

Imaging: Mount the coverslip on a microscope slide with a drop of live-cell imaging solution or add fresh imaging solution to the dish. Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen this compound dye.[14]

Protocol for Staining Lipid Droplets with this compound 493/503

This compound 493/503 is a lipophilic dye that is commonly used to stain neutral lipids within lipid droplets.[][]

Materials:

-

This compound 493/503 stock solution (1 mg/mL in DMSO)[13]

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

-

Mounting medium with DAPI (optional, for nuclear counterstaining in fixed cells)

Live-Cell Staining:

-

Follow the "General Protocol for Staining Live Cells," using a working concentration of 1-2 µM this compound 493/503.[14]

-

Incubate for 15-30 minutes at 37°C.[2]

-

Wash and image immediately in live-cell imaging solution.

Fixed-Cell Staining:

-

Fixation: After cell seeding and growth, wash the cells with PBS and then fix with 4% PFA for 20 minutes at room temperature.[13]

-

Washing: Wash the cells twice with PBS.[13]

-

Staining: Dilute the this compound 493/503 stock solution 1:1000 in PBS (final concentration ~2 µM). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.[13][14]

-

Washing: Wash the cells three times with PBS.[2]

-

Mounting and Imaging: Mount the coverslip on a slide with an appropriate mounting medium. The stained lipid droplets can now be imaged.

Visualization of Signaling Pathways

The versatility of this compound derivatives allows for their application in visualizing complex cellular signaling pathways.

Lipid Droplet Dynamics and Metabolism

This compound dyes such as this compound 493/503 and fatty acid analogues like this compound-C12 are invaluable for studying lipid metabolism.[][12] The following diagram illustrates a simplified workflow for tracking fatty acid uptake and incorporation into lipid droplets.

Caption: Workflow for visualizing fatty acid uptake and metabolism using this compound-C12.

Detection of Reactive Oxygen Species (ROS) in Apoptosis

Certain this compound derivatives are designed to be sensitive to the cellular redox state and can be used to detect reactive oxygen species (ROS), which are key signaling molecules in apoptosis.[15] The diagram below outlines a general pathway where a this compound-based ROS sensor can be used to visualize oxidative stress-induced apoptosis.

Caption: Visualization of ROS production during apoptosis using a this compound-based sensor.

Conclusion

This compound derivatives represent a powerful and versatile class of fluorescent probes for live-cell imaging. Their exceptional photophysical properties and the ease with which their structure can be modified have led to the development of a wide range of tools for visualizing cellular structures and processes with high specificity and sensitivity. This guide provides a foundational understanding and practical protocols for the application of this compound dyes in life sciences research. As imaging technologies and probe development continue to advance, this compound-based fluorophores will undoubtedly play an increasingly important role in unraveling the complexities of the living cell.

References

- 2. This compound 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Derivatives: Synthesis and Evaluation of Their Optical Properties [mdpi.com]

- 4. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 10. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. apexbt.com [apexbt.com]

- 12. Real-Time Tracking of this compound-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid droplet visualisation in cultured cells using this compound 493/503 stain [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The BODIPY Advantage: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular imaging and molecular tracking, the choice of a fluorescent probe is paramount. The ideal fluorophore must be bright, stable, and minimally disruptive to the biological system under investigation. For decades, traditional dyes like fluorescein (B123965) and rhodamine were the workhorses of the field, but they often suffer from limitations such as photobleaching and environmental sensitivity.[] Enter the BODIPY (boron-dipyrromethene) dyes, a class of fluorophores that have emerged as a versatile and powerful alternative, overcoming many of the shortcomings of their predecessors.[][]

This compound dyes are based on a unique 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure.[] This scaffold imparts a remarkable set of photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and exceptional stability.[4][] Furthermore, the this compound core is highly amenable to chemical modification, allowing for the precise tuning of its spectral properties and the introduction of functional groups for targeted labeling of specific biomolecules and organelles.[4][][6] This guide provides an in-depth technical overview of the core advantages of this compound dyes, their quantitative photophysical properties, and their application in key experimental workflows relevant to biological research and drug development.

Core Advantages of this compound Dyes

The utility of this compound dyes in fluorescence microscopy stems from a combination of superior photophysical and chemical characteristics.

1. Exceptional Photophysical Properties:

-

High Fluorescence Quantum Yield (Φ): this compound dyes are renowned for their brightness, which is a direct result of their exceptionally high quantum yields, often approaching 1.0 (or 100%), even in aqueous environments.[][7][8] This high efficiency in converting absorbed light into emitted fluorescence ensures a strong signal, enabling the detection of low-abundance targets.[]

-

High Molar Extinction Coefficient (ε): These dyes exhibit strong light absorption, with high molar extinction coefficients, often exceeding 80,000 M⁻¹cm⁻¹.[7][9] This powerful light-harvesting capability contributes significantly to their overall brightness.

-

Narrow, Symmetric Emission Spectra: Unlike many traditional dyes that have broad emission tails, this compound fluorophores display characteristically sharp and symmetric emission peaks.[][][] This feature is critical for multiplexing applications, as it minimizes spectral bleed-through between different fluorescence channels, allowing for more accurate multi-color imaging.[]

2. Outstanding Photostability: this compound dyes demonstrate remarkable resistance to photobleaching, maintaining a stable and consistent fluorescence signal even under prolonged and intense light exposure.[][] This high photostability is crucial for experiments that require long-term time-lapse imaging, such as tracking cellular dynamics, monitoring drug delivery, or performing advanced super-resolution microscopy techniques.[][] Their stability surpasses that of traditional dyes like fluorescein, which can fade quickly under similar conditions.[12][13]

3. Relative Insensitivity to Environmental Factors: A significant advantage of the this compound core is its general insensitivity to changes in solvent polarity and pH within the physiological range.[7][14][15] This stability ensures that the fluorescence signal remains consistent and reliable, irrespective of the local chemical environment within different cellular compartments. This contrasts sharply with dyes like fluorescein, whose fluorescence is notoriously pH-dependent.[9][12]

4. Structural Versatility and Spectral Tunability: The this compound scaffold has multiple sites available for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties.[4][][16] By adding substituents or extending the π-conjugated system, the excitation and emission wavelengths can be precisely tuned across the visible and into the near-infrared (NIR) spectrum (from ~500 nm to over 800 nm).[][17] This tunability enables the development of probes optimized for specific laser lines and filter sets and facilitates the design of dyes for deep-tissue in vivo imaging.[][18]

5. Low Cytotoxicity and Excellent Biocompatibility: this compound dyes are generally characterized by low cytotoxicity and high biocompatibility, making them ideal for live-cell imaging.[][][20] Their electrically neutral and hydrophobic nature often allows them to readily permeate cell membranes to stain intracellular structures without significantly perturbing cellular function or viability.[7][][21] This enables the long-term, dynamic monitoring of biological processes in living systems.[]

Quantitative Data Summary

The selection of a fluorophore is driven by its specific photophysical parameters. The tables below summarize the key quantitative data for representative this compound dyes compared to traditional fluorophores.

Table 1: Photophysical Properties of Common this compound Dyes

| Dye | Approx. Ex/Em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Characteristics |

| This compound FL | 503 / 512 | ~80,000 | > 0.9 | Bright green emission, fluorescein substitute, high photostability.[7][9][22] |

| This compound 493/503 | 493 / 503 | Not specified | Not specified | Classic green-emitting dye for specific staining of neutral lipid droplets.[][24] |

| This compound 505/515 | 505 / 515 | Not specified | Not specified | Yellow-green emission, suitable for multiplexing with blue or green channels.[15][] |

| This compound TMR | 543 / 569 | Not specified | Not specified | Orange-red emission, spectrally similar to tetramethylrhodamine (B1193902) (TMR).[7][24] |

| This compound TR | 592 / 618 | Not specified | Not specified | Red emission, spectrally similar to Texas Red.[7] |

| Aza-BODIPY | 650 - 800 | Varies | Varies | Red-shifted into the NIR region, ideal for deep tissue and in vivo imaging.[] |

Table 2: this compound FL vs. Traditional Dyes

| Feature | This compound FL | Fluorescein (FITC) | Rhodamine B |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | > 0.9 | ~0.9 | ~0.7 |

| Photostability | High | Low | Moderate |

| pH Sensitivity (Physiological Range) | Low | High | Low |

| Approx. Ex/Em (nm) | 503 / 512 | 494 / 518 | 554 / 577 |

| Data compiled from multiple sources for comparison.[9] |

Key Applications and Experimental Protocols

The unique advantages of this compound dyes make them suitable for a wide range of applications, from fundamental cell biology to advanced drug delivery systems.

Application 1: Lipid Droplet Staining and Visualization

This compound dyes, particularly lipophilic derivatives like this compound 493/503, are the gold standard for staining neutral lipid droplets.[][][24] Their inherent hydrophobicity allows them to selectively accumulate in the nonpolar core of lipid droplets, providing bright and specific labeling in both live and fixed cells.[15][]

Caption: Experimental workflow for staining lipid droplets in live cells using this compound dyes.

Detailed Methodology: Live-Cell Lipid Droplet Staining

-

Cell Preparation: Plate cells (e.g., HeLa, 3T3-L1) on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency. Ensure cells are healthy to avoid stress-induced artifacts in lipid droplet formation.[]

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound 493/503 in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Immediately before use, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS). Vortex briefly to ensure complete mixing.

-

-

Staining Procedure:

-

Aspirate the culture medium from the cells.

-

Gently add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with warm PBS or complete culture medium to remove unbound dye.

-

Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

-

Immediately proceed to imaging on a fluorescence or confocal microscope equipped with standard FITC/GFP filter sets (e.g., excitation at 488 nm, emission collection at 500-550 nm).[] For fixed cell staining, a mild fixation with 2-4% paraformaldehyde for 10-15 minutes is recommended prior to staining.[]

-

Application 2: Drug Delivery and Theranostics

The versatility of this compound dyes extends to drug development, where they are used as fluorescent tags to monitor the delivery and release of therapeutic agents.[18][20][25] By conjugating a this compound dye to a drug molecule, researchers can track its uptake, intracellular localization, and biodistribution.[20][26] Furthermore, "smart" this compound-based platforms can be designed to fluoresce only upon the release of the drug, providing a direct link between therapeutic action and a measurable signal.[25][27]

References

- 4. This compound: synthesis, modification, and applications in sensing and biomedicine | Russian Chemical Reviews [rcr.colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. This compound Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 12. thermofisher.com [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Design, synthesis and functionalization of this compound dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. Highly substituted this compound dyes with spectroscopic features sensitive to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 20. This compound Conjugates as Functional Compounds for Medical Diagnostics and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. This compound | AAT Bioquest [aatbio.com]

- 24. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Highly-fluorescent this compound-functionalised metallacages as drug delivery systems: synthesis, characterisation and cellular accumulation studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

Water-Soluble BODIPY Derivatives: A Technical Guide for Biological Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye platform has emerged as a cornerstone in the development of fluorescent probes and photosensitizers for biological applications.[1] Renowned for their high fluorescence quantum yields, sharp absorption and emission peaks, and general insensitivity to solvent polarity and pH, this compound dyes offer a versatile scaffold for molecular engineering.[2] However, the inherent hydrophobicity of the core this compound structure has historically limited its direct application in aqueous biological environments.[1][3] This guide provides an in-depth overview of the strategies employed to confer water solubility to this compound derivatives, their resulting photophysical properties, and their applications in bioimaging, sensing, and photodynamic therapy.

The primary challenge in adapting this compound dyes for biological use lies in enhancing their water solubility while preserving their exceptional photophysical characteristics.[1] The most common and effective strategy involves the covalent attachment of hydrophilic moieties to the this compound core.[4][5] These modifications can be targeted to various positions on the dye's structure, offering a versatile approach to tuning its properties. Key hydrophilic groups include sulfonates, quaternary ammonium (B1175870) salts, carboxylates, phosphonates, and oligo-ethylene glycol (OEG) chains.[4][5] The introduction of these groups not only improves aqueous solubility but can also influence cellular uptake and localization.[6]

Strategies for Water Solubilization

The synthetic strategies to enhance the water solubility of this compound dyes can be broadly categorized by the position of modification on the this compound core.

Modification at the Boron Center

A common approach involves the substitution of the fluorine atoms on the boron center with hydrophilic ligands.[4] This can be achieved through reactions with O-nucleophiles to create 4,4-dioxygenated BODIPYs.[1] While effective in increasing solubility, this modification can sometimes lead to decreased chemical stability compared to the traditional difluoroboron complex.[1]

Modification at the Pyrrole (B145914) Rings (Positions 1, 2, 3, 5, 6, 7)

Attaching hydrophilic groups to the pyrrole rings is a widely used strategy. Sulfonate groups, for instance, can be introduced via sulfonation reactions, yielding highly water-soluble dyes with excellent fluorescence quantum yields in aqueous media.[4] Similarly, the incorporation of carboxylate or phosphonate (B1237965) groups enhances water solubility and provides a handle for further bioconjugation.[4][5]

Modification at the Meso-Position (Position 8)

The meso-position offers another site for introducing water-solubilizing groups. This can be achieved by using an aromatic aldehyde bearing a hydrophilic substituent during the initial synthesis of the this compound core.[7] This strategy is particularly useful for creating probes where modifications at the pyrrole rings might interfere with the desired photophysical properties or biological activity.

Conjugation with Polymers

The attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to improve the biocompatibility and water solubility of small molecules, including this compound dyes.[8][9] This approach not only enhances solubility but can also influence the pharmacokinetic properties of the dye in vivo.

Quantitative Data on Water-Soluble this compound Derivatives

The following tables summarize the key photophysical properties of representative water-soluble this compound derivatives, categorized by the nature of their water-solubilizing groups.

Table 1: Sulfonate-Containing Water-Soluble this compound Derivatives

| Dye | λabs (nm) | λem (nm) | Φf in Water | Reference |

| 1 | - | - | 0.85 | [4] |

| 2 | - | - | - | [4] |

| 3 | - | - | - | [4] |

| 4 | - | - | - | [4] |

Data for specific absorption and emission maxima for all compounds were not consistently available in the provided search results.

Table 2: Quaternary Ammonium-Containing Water-Soluble this compound Derivatives

| Dye | λabs (nm) in PBS | λem (nm) in PBS | Φf in Water | Reference |

| 9 | 522, 567 | - | 0.61 | [4] |

The presence of two absorption bands for dye 9 suggests aggregation in PBS buffer.[4]

Table 3: Carboxylate-Containing Water-Soluble this compound Derivatives

| Dye | λabs (nm) | λem (nm) | Notes | Reference |

| 19 | - | - | Emission bathochromic shift of 20 nm compared to ester derivatives. | [4] |

Table 4: Oligo-Ethyleneglycol-Containing Water-Soluble this compound Derivatives

| Dye | λabs (nm) in PBS | λem (nm) in PBS | Φf in PBS | Reference |

| A | 499 | - | 0.042 | [10] |

| G | 577 | 598 | 0.212 | [10] |

| H | 660 | 676 | 0.013 | [10] |

| J | 543 | 563 | - | [10] |

The low fluorescence quantum yield of dye A in PBS is attributed to aggregation.[10]

Experimental Protocols

Synthesis of a Water-Soluble Sulfonated this compound Derivative

This protocol is a generalized procedure based on the sulfonation of a tetramethyl-substituted this compound core, as first described by Worries et al.[4]

Materials:

-

1,3,5,7-tetramethyl-BODIPY

-

Chlorosulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the 1,3,5,7-tetramethyl-substituted this compound in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid to the solution with stirring. The molar ratio of chlorosulfonic acid to this compound will determine the degree of sulfonation (monoor di-sulfonated).

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

Carefully quench the reaction by adding the mixture to ice-cold water.

-

Neutralize the aqueous solution with a solution of sodium hydroxide until a pH of ~7 is reached.

-

The water-soluble sulfonated this compound product can be purified from the aqueous solution by methods such as dialysis or column chromatography.

-

Characterize the final product using techniques like NMR and mass spectrometry.

General Protocol for Live Cell Imaging with Water-Soluble this compound Dyes

This protocol provides a general guideline for staining live cells with a water-soluble this compound derivative. Optimization of dye concentration and incubation time is recommended for specific cell types and applications.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Water-soluble this compound dye stock solution (e.g., in DMSO or water)

-

Phosphate-buffered saline (PBS) or cell culture medium without serum

-

Fluorescence microscope

Procedure:

-

Prepare a working solution of the water-soluble this compound dye by diluting the stock solution in PBS or serum-free culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Wash the cultured cells twice with warm PBS or serum-free medium to remove any residual serum.

-

Add the this compound dye working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

-

After incubation, remove the staining solution and wash the cells three times with warm PBS or culture medium to remove any unbound dye.

-

Add fresh, warm culture medium to the cells.

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for the specific this compound derivative.

Protocol for Assessing Photodynamic Therapy (PDT) Efficacy

This protocol outlines a general method for evaluating the photocytotoxicity of a water-soluble this compound-based photosensitizer on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Water-soluble this compound photosensitizer

-

Cell culture medium

-

Light source with an appropriate wavelength for exciting the photosensitizer (e.g., LED lamp)

-

96-well plates

-

MTT or other viability assay kit

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound photosensitizer and incubate for a defined period to allow for cellular uptake. Include control wells with no photosensitizer.

-

After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

-

Add fresh culture medium to the cells.

-

Expose the cells to light of the appropriate wavelength and for a specific duration. A parallel plate of cells treated with the photosensitizer but kept in the dark serves as a "dark toxicity" control.

-

After light exposure, return the cells to the incubator for 24-48 hours.

-

Assess cell viability using a standard method like the MTT assay.

-

Calculate the percentage of cell viability for each condition and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death) for the light-treated group.

Visualizations

Synthesis and Application Workflow

Caption: General workflow for the synthesis and application of water-soluble this compound derivatives.

Mechanism of Photodynamic Therapy (PDT)

Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.

This compound-Based Fluorescent Sensing Mechanism

Caption: General mechanism of a 'turn-on' fluorescent this compound sensor.

Conclusion

The development of water-soluble this compound derivatives has significantly expanded the utility of this versatile fluorophore in biological research and medicine. By employing various chemical strategies to introduce hydrophilic groups, researchers have successfully overcome the solubility limitations of the parent this compound core, paving the way for a new generation of probes for bioimaging, sensing, and photodynamic therapy. The ability to fine-tune the photophysical and biological properties of these dyes through targeted chemical modifications continues to drive innovation in the field. This guide provides a foundational understanding of these remarkable molecules, offering both a summary of their properties and practical guidance for their application in a research setting. As new synthetic methodologies and biological applications continue to emerge, water-soluble this compound derivatives are poised to remain at the forefront of fluorescent probe technology.

References

- 1. Water-soluble this compound dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Synthesis of a Water-Soluble this compound for Targeting and Assessing the Function of Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Water-soluble this compound and aza-BODIPY dyes: synthetic progress and applications [journal.hep.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Water-Soluble this compound Dyes for Membrane Potential Imaging - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Near-Infrared (NIR) Emitting BODIPY Dyes for Deep-Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals

The quest for high-resolution, deep-penetrating bioimaging techniques has led to the development of advanced fluorescent probes. Among these, near-infrared (NIR) emitting boron-dipyrromethene (BODIPY) dyes have emerged as a powerful class of fluorophores for deep-tissue imaging. Their exceptional photophysical properties, including high quantum yields, sharp emission peaks, and good photostability, make them ideal candidates for a wide range of applications in preclinical and clinical research.[1][2][3][4] This technical guide provides an in-depth overview of NIR-emitting this compound dyes, covering their synthesis, photophysical characteristics, and applications in deep-tissue imaging, with a focus on experimental methodologies and data presentation.

Advantages of NIR-Emitting this compound Dyes for Deep-Tissue Imaging

Fluorescence imaging in the NIR window (roughly 700-1700 nm) offers significant advantages for in vivo applications.[5] Biological tissues have lower absorption and scattering of light in this spectral range, allowing for deeper tissue penetration and reduced autofluorescence, which in turn leads to a higher signal-to-background ratio.[6][7] this compound dyes, with their versatile and tunable chemical structures, can be engineered to emit in the NIR region, making them highly suitable for deep-tissue imaging.[1][5] Key advantages include:

-

Deep Tissue Penetration: NIR light can penetrate several millimeters to centimeters into biological tissues, enabling the visualization of deeper structures.[6]

-

Low Autofluorescence: The intrinsic fluorescence of biological tissues is significantly lower in the NIR region, resulting in improved image contrast.[6]

-

High Photostability: Many this compound derivatives exhibit excellent resistance to photobleaching, allowing for long-term imaging experiments.[8]

-

High Quantum Yields: NIR-BODIPY dyes can be designed to have high fluorescence quantum yields, leading to brighter signals.[9]

-

Chemical Versatility: The this compound core can be readily modified to tune its photophysical properties and to introduce targeting moieties for specific biological applications.[2][10]

Photophysical Properties of NIR-Emitting this compound Dyes

The performance of a fluorescent probe is determined by its photophysical properties. The following table summarizes the key photophysical data for a selection of NIR-emitting this compound dyes from the literature, providing a comparative overview for researchers selecting probes for their specific needs.

| Dye/Probe Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent/Environment | Reference |

| Distyryl-BODIPY 2 | 644 | 664 | 0.82 | 20 | Chloroform | [11] |

| Distyryl-BODIPY 3 | 644 | 662 | 0.82 | 18 | Chloroform | [11] |

| Chemical 5 | 700 | 754 | 0.101 | 54 | DMSO | [5] |

| ADP(CA)2 | 683 | 717 | - | 34 | - | [12] |

| BDP-A | 566 | 605 | 0.932 | 39 | CH2Cl2 | [13] |

| BDP-B | 645 | 729 | 0.621 | 84 | CH2Cl2 | [13] |

| aza-BODIPY (representative) | ~685 | ~716 | - | ~31 | EtOH | [14] |

Note: The photophysical properties of this compound dyes can be sensitive to the solvent and local environment. The data presented here are for the specified conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving NIR-emitting this compound dyes, from their synthesis to their application in cellular and in vivo imaging.

Synthesis of a Representative NIR-Emitting Distyryl-BODIPY Dye

This protocol is a generalized procedure based on common synthetic strategies for creating NIR-emitting this compound dyes through the extension of the π-conjugation system with styryl groups.[11]

Workflow for the Synthesis of a Distyryl-BODIPY Dye

A generalized workflow for the synthesis of distyryl-BODIPY dyes.

Materials:

-

This compound core (e.g., 2,4-dimethyl-BODIPY)

-

Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

-

Acetic acid

-

Toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound core and an excess of the aromatic aldehyde in toluene.

-

Condensation Reaction: Add a catalytic amount of piperidine and acetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent. Characterize the final compound by NMR spectroscopy, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and photophysical properties.

Live-Cell Imaging with Organelle-Targeted NIR-BODIPY Dyes

This protocol outlines the general steps for staining and imaging live cells with NIR-BODIPY probes targeted to specific organelles, such as mitochondria or lysosomes.[2][15][]

Mechanism of a 'turn-on' NIR-BODIPY probe for imaging tumor hypoxia.

Monitoring Drug Delivery and Release

NIR-BODIPY dyes can be conjugated to therapeutic agents or drug delivery vehicles to monitor their biodistribution and release in real-time. F[][18][19][20]or example, a drug-dye conjugate can be designed to be non-fluorescent or to emit at a specific wavelength. Upon cleavage of a linker by a specific enzyme or stimulus within the target cell (e.g., glutathione (B108866) in cancer cells), the NIR-BODIPY dye is released, leading to a change in its fluorescence signal. This allows for the spatiotemporal tracking of drug release.

Signaling Pathway for Monitoring Drug Release with a NIR-BODIPY Probe